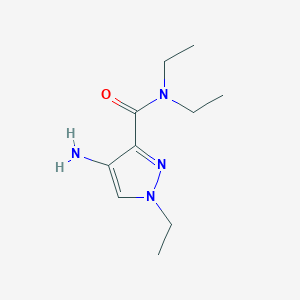![molecular formula C22H25N3O3 B2419084 (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415540-93-9](/img/structure/B2419084.png)
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD-3965, is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). It has been studied for its potential use in cancer treatment, as it inhibits the uptake of lactate by cancer cells, which is necessary for their survival and proliferation.
作用機序
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the monocarboxylate transporter 1 (MCT1), which is responsible for the uptake of lactate by cancer cells. Lactate is produced by cancer cells as a byproduct of glycolysis, and is then transported out of the cell by MCT1. This lactate is then taken up by neighboring cancer cells, where it is used as a source of energy and to maintain a favorable intracellular pH. By inhibiting MCT1, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone prevents the uptake of lactate, leading to a decrease in intracellular pH and energy depletion, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have several biochemical and physiological effects. In a study published in Molecular Cancer Therapeutics, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was found to decrease lactate uptake and increase lactate secretion in cancer cells, leading to a decrease in intracellular pH and an increase in extracellular acidity. This increase in extracellular acidity was found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. Another study published in Oncotarget demonstrated that (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions.
実験室実験の利点と制限
One advantage of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. Another advantage is that it can be used in combination with other chemotherapy drugs to enhance their efficacy. However, one limitation of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
将来の方向性
There are several future directions for the study of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One direction is to further investigate its efficacy in different types of cancer cells. Another direction is to study its potential use in combination with other chemotherapy drugs in clinical trials. Additionally, more research is needed to understand the mechanism of action of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, there is a need to develop more potent and selective inhibitors of MCT1, which may have greater efficacy in cancer treatment.
合成法
The synthesis method of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been described in several research articles. One such method involves the reaction of 2,4-dimethoxyphenylboronic acid with (2-bromoethyl)benzene in the presence of palladium catalyst to form 2-(2-bromoethyl)-4-methoxyphenylboronic acid. This compound is then reacted with 1-(2-propan-2-ylbenzimidazol-1-yl)ethanone in the presence of cesium carbonate and palladium catalyst to form (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone.
科学的研究の応用
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In a study published in Cancer Research, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Oncotarget demonstrated that (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the growth of lung cancer cells by inducing apoptosis and inhibiting the Warburg effect.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)21-23-18-7-5-6-8-19(18)25(21)15-12-24(13-15)22(26)17-10-9-16(27-3)11-20(17)28-4/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCPYCIZXJWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2419002.png)
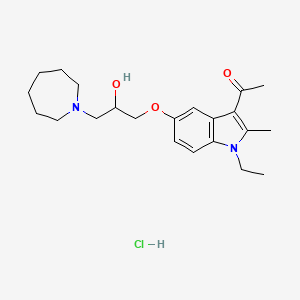
![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)
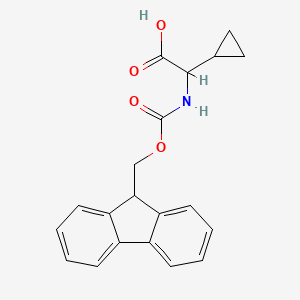
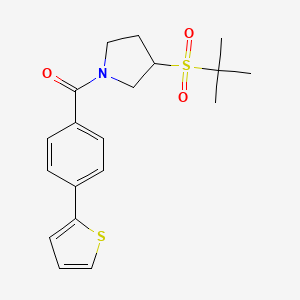

![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

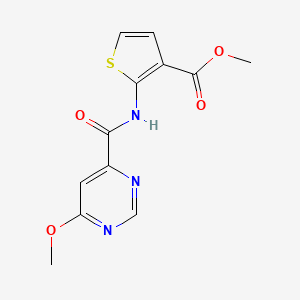


![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
